molecular formula C14H22OSi B14284551 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one CAS No. 132150-43-7

1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one

Cat. No.: B14284551
CAS No.: 132150-43-7
M. Wt: 234.41 g/mol
InChI Key: WRMUJIBIWHKJKE-UHFFFAOYSA-N
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Description

1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a phenylethanone structure

Preparation Methods

The synthesis of 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one typically involves the reaction of tert-butyldimethylsilyl chloride with a phenylethanone derivative in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to slightly elevated temperatures .

Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Mechanism of Action

The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one exerts its effects is primarily through the formation and cleavage of the silyl ether bond. The TBDMS group provides steric hindrance and stability, protecting sensitive hydroxyl groups during synthetic transformations. The cleavage of the silyl ether bond is typically facilitated by nucleophilic attack, often using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent release of the protected alcohol .

Comparison with Similar Compounds

1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one can be compared with other silyl-protecting groups such as:

The uniqueness of this compound lies in its balance of steric hindrance and stability, making it a versatile protecting group in various synthetic applications.

Properties

CAS No.

132150-43-7

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-2-phenylethanone

InChI

InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)13(15)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

WRMUJIBIWHKJKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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